molecular formula C20H22N2O3 B6640592 3-acetamido-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide

3-acetamido-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide

Cat. No.: B6640592
M. Wt: 338.4 g/mol
InChI Key: SUABMAWAAHNFIK-UHFFFAOYSA-N
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Description

3-acetamido-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an acetamido group, a hydroxy-substituted indane moiety, and a phenylpropanamide backbone, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indane Moiety: Starting with a suitable indene derivative, the hydroxy group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.

    Acetamidation: The acetamido group is introduced by reacting the intermediate with acetic anhydride (Ac₂O) in the presence of a base such as pyridine.

    Coupling with Phenylpropanamide: The final step involves coupling the hydroxy-indane derivative with a phenylpropanamide precursor, typically through an amide bond formation reaction using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the indane moiety can undergo oxidation to form a ketone, using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-acetamido-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving amide or hydroxy groups. It can also be used in the design of enzyme inhibitors or activators.

Medicine

Medically, this compound has potential as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of 3-acetamido-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The acetamido and hydroxy groups could form specific interactions with active sites, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-acetamido-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylbutanamide
  • 3-acetamido-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylpentanamide

Uniqueness

Compared to similar compounds, 3-acetamido-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide may exhibit unique reactivity due to the specific positioning of its functional groups. This can lead to distinct biological activities or chemical properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

3-acetamido-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13(23)21-17(14-7-3-2-4-8-14)12-19(25)22-20-16-10-6-5-9-15(16)11-18(20)24/h2-10,17-18,20,24H,11-12H2,1H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUABMAWAAHNFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)NC1C(CC2=CC=CC=C12)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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